Home > Products > Building Blocks P10159 > tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - 1449117-65-0

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Catalog Number: EVT-1695256
CAS Number: 1449117-65-0
Molecular Formula: C14H19BrF3N3O2
Molecular Weight: 398.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Compound Description: This compound is a crucial intermediate in synthesizing biologically active compounds, including the anticancer drug crizotinib []. It features a tert-butyl piperidine-1-carboxylate moiety linked to a pyrazole ring, further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.

Relevance: This compound shares the core structure of a tert-butyl piperidine-1-carboxylate group attached to the N1 position of a pyrazole ring with the target compound, tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. The difference lies in the substitution pattern on the pyrazole ring. While the target compound has a bromine at the 4-position and a trifluoromethyl group at the 5-position, this related compound possesses a boronic acid ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. This similarity highlights the versatility of this core structure in medicinal chemistry.

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Compound Description: This compound is a derivative of pyrazole with a methyl group substituted at the N1 position of the pyrazole ring and a tert-butyl piperidine-1-carboxylate group attached to the C5 position. It has been studied for its conformational properties and potential biological activities [].

Relevance: This compound shares the common scaffold of a tert-butyl piperidine-1-carboxylate group linked to a pyrazole ring with the target compound, tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. The key difference lies in the substitution pattern on the pyrazole ring and the point of attachment to the piperidine ring. This similarity underscores the importance of the tert-butyl piperidine-1-carboxylate-pyrazole framework in drug design.

Relevance: CCT196969 contains a tert-butyl substituted pyrazole ring, a structural motif also present in tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Though the overall structures differ significantly, the presence of this shared motif suggests that these compounds might exhibit overlapping pharmacological profiles or target similar biological pathways.

Overview

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound characterized by its complex molecular structure and specific functional groups. It belongs to a class of compounds known for their potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is identified by its CAS number 1449117-65-0 and has a molecular formula of C14H19BrF3N3O2, with a molecular weight of 398.23 g/mol .

Source and Classification

This compound can be classified under piperidine derivatives, which are often utilized in drug design due to their biological activity. The presence of bromine and trifluoromethyl groups enhances the compound's reactivity and potential therapeutic properties. The compound is primarily sourced from chemical suppliers specializing in research chemicals, such as AChemBlock and LabChem Wako, where it is offered for scientific research purposes only .

Synthesis Analysis

Methods

The synthesis of tert-butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves several steps:

  1. Starting Materials: The synthesis begins with readily available starting materials, including piperidine derivatives and brominated pyrazole compounds.
  2. Reagents: Common reagents include bases for deprotonation, coupling agents for amide bond formation, and solvents such as ethyl acetate or dichloromethane for extraction and purification.
  3. Procedure:
    • The brominated pyrazole is reacted with a piperidine derivative under basic conditions to facilitate nucleophilic substitution.
    • The resulting intermediate is then treated with tert-butyl chloroformate to form the carboxylate ester.
    • Purification is typically achieved through flash column chromatography or recrystallization to yield the final product .

Technical Details

The synthesis process may vary slightly depending on the specific protocols employed, but generally adheres to established organic synthesis techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the purity and structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate features a piperidine ring connected to a pyrazole moiety via a carbon chain. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule.

Data

Key structural data includes:

  • IUPAC Name: tert-butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • SMILES Notation: O=C(OC(C)(C)C)N1CCC(CC1)N2C(C(F)(F)F)=C(Br)C=N2
  • Molecular Weight: 398.23 g/mol .
Chemical Reactions Analysis

Reactions

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
  2. Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  3. Dehydrohalogenation: In suitable conditions, elimination reactions may occur, particularly involving the bromine atom .

Technical Details

These reactions are typically conducted under controlled laboratory conditions, utilizing standard organic chemistry techniques such as refluxing, stirring under inert atmospheres, and monitoring via NMR or mass spectrometry.

Mechanism of Action

Process

The mechanism of action for tert-butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate largely depends on its interactions with biological targets. Compounds containing pyrazole rings are known for their ability to modulate various biological pathways:

  1. Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in cellular responses.
  2. Enzyme Inhibition: It may inhibit specific enzymes that play critical roles in metabolic processes or disease states.

Data

Further studies using biochemical assays would be required to elucidate the precise mechanism of action and identify potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is typically characterized by:

  • Appearance: White amorphous solid
  • Melting Point: Specific melting point data may vary based on purity but should be determined experimentally.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases which may lead to hydrolysis .
Applications

Scientific Uses

This compound has potential applications in various fields:

  1. Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical agents targeting specific diseases.
  2. Research: Utilized in studies investigating receptor interactions and enzyme inhibition mechanisms.
  3. Chemical Biology: May serve as a probe for studying biological processes related to pyrazole-containing compounds .
Synthetic Methodologies for tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Strategic Bromination and Trifluoromethylation in Pyrazole Ring Functionalization

The installation of bromine and trifluoromethyl groups on the pyrazole ring represents a critical early-stage functionalization sequence. Bromination typically precedes trifluoromethylation due to the superior compatibility of bromo-substituted intermediates with subsequent CF₃ incorporation. Electrophilic bromination using bromine (Br₂) in acetic acid yields the 4-bromopyrazole scaffold, but regioselectivity challenges necessitate careful optimization. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C provides higher 4-bromo isomer purity (>95%) by minimizing dibromination byproducts [6]. The trifluoromethyl group is introduced via:

  • Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under basic conditions (K₂CO₃/DMF, 80°C)
  • Copper-mediated cross-coupling of iodopyrazoles with CF₃ sources like TMSCF₃The electron-withdrawing nature of the CF₃ group significantly enhances bromine lability during subsequent Suzuki-Miyaura couplings, making it indispensable for pharmacologically active derivatives [1] [9].

Table 1: Core Properties of tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

PropertyValue
CAS No.1449117-65-0
Molecular FormulaC₁₄H₁₉BrF₃N₃O₂
Molecular Weight398.22 g/mol
Purity≥95% (HPLC)
Storage Conditions2–8°C in inert atmosphere
Key ApplicationsPharmaceutical intermediate; Anticancer precursor

Piperidine-Pyrazole Coupling: Mechanistic Insights and Stereochemical Control

The conjugation of the 4-bromo-3-(trifluoromethyl)pyrazole moiety with the piperidine ring occurs via SNAr (nucleophilic aromatic substitution). Piperidine attacks the electron-deficient C4 position of the pyrazole, displacing a labile leaving group (commonly chlorine or fluorine). Key considerations include:

  • Base selection: K₂CO₃ or DIEA (N,N-diisopropylethylamine) in acetonitrile (70–80°C, 12h) achieves >85% yield without racemization [4]
  • Steric effects: N1-substitution on pyrazole is favored over N2 due to lower steric hindrance
  • Stereoselectivity: The Boc-protected piperidine retains its chair conformation, preventing epimerization during coupling. No chiral centers are formed, but axial-equatorial isomerism in intermediates is controlled by maintaining reaction temperatures <90°C [10]

tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics in Intermediate Synthesis

Boc protection of 4-aminopiperidine precedes pyrazole coupling to prevent undesired side reactions. Di-tert-butyl dicarbonate (Boc₂O) serves as the acylating agent under catalytic conditions:

  • Catalyst comparison: 4-Dimethylaminopyridine (DMAP, 0.1 eq.) in THF affords 98% yield within 2h at 25°C, outperforming uncatalyzed or triethylamine-catalyzed reactions (yields <75%) [5]
  • Deprotection protocols: Trifluoroacetic acid (TFA) in dichloromethane (DCM, 0°C to rt, 1–4h) cleanly removes the Boc group without cleaving the pyrazole-piperidine bond. Critical side reaction suppression requires strict temperature control to avoid trifluoromethyl hydrolysis [8]

Table 2: Bromination Optimization Using N-Bromosuccinimide (NBS) [6] [9]

ParameterCondition ACondition BOptimal Condition
SolventChloroformDMFDMF
Temperature80°C0–25°C0–25°C
Equivalents NBS1.2 eq1.05 eq1.05 eq
Reaction Time3h1.5h1.5h
4-Bromo Isomer Purity87%98%98%

Optimization of Radical-Initiated Bromination Using N-Bromosuccinimide (NBS)

Regioselective C4 bromination of 3-(trifluoromethyl)-1H-pyrazole leverages radical initiation to overcome electronic bias from the CF₃ group. Key advancements include:

  • Radical initiators: Azobisisobutyronitrile (AIBN, 0.05 eq.) in CCl₄ under reflux boosts selectivity for the 4-bromo isomer (95:5 vs. non-initiated reactions at 75:25)
  • Solvent effects: Non-polar solvents (CCl₄, cyclohexane) minimize ionic pathways that promote dibromination
  • Kinetic control: Short reaction times (≤2h) and NBS stoichiometry (1.05 eq.) suppress polybromination. Excess NBS degrades the trifluoromethyl group via radical addition [6] [9]

Comparative Analysis of Esterification Catalysts for Boc Group Introduction

The Boc protection of 4-(pyrazolyl)piperidines demands efficient catalysis to avoid N,O-di-Boc byproducts. Catalyst screening reveals:

Table 3: Catalyst Performance in Boc Protection of 4-(4-Bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine [1] [5] [8]

CatalystSolventTemp (°C)Time (h)Yield (%)Di-Boc Impurity (%)
NoneTHF40245218
TriethylamineTHF406758
DMAPTHF25298<0.5
NaOH (aq.)Dioxane018812
  • DMAP superiority: 4-Dimethylaminopyridine’s nucleophilic catalysis accelerates anhydride formation, reducing reaction time and eliminating di-Boc adducts
  • Solvent constraints: Aprotic solvents (THF, acetonitrile) prevent hydrolysis of Boc₂O. Water-containing systems necessitate stoichiometric base but increase impurity burden [5]
  • Temperature sensitivity: Reactions >40°C promote epimerization at C4 of the piperidine ring, degrading stereochemical integrity for chiral analogs

Properties

CAS Number

1449117-65-0

Product Name

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[4-bromo-5-(trifluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate

Molecular Formula

C14H19BrF3N3O2

Molecular Weight

398.22 g/mol

InChI

InChI=1S/C14H19BrF3N3O2/c1-13(2,3)23-12(22)20-6-4-9(5-7-20)21-11(14(16,17)18)10(15)8-19-21/h8-9H,4-7H2,1-3H3

InChI Key

FULWUZYGUVXZLL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(C=N2)Br)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(C=N2)Br)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.